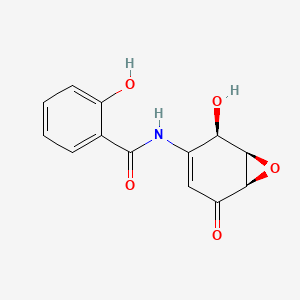
(+)-Dhmeq
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: this compound down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by this compound are prevented by ROS scavenger NAC. [1] this compound is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]
生物活性
(+)-Dhmeq, or dehydroxymethyl-epoxyquinomicin, is a compound that has garnered significant attention due to its biological activities, particularly its role as an inhibitor of nuclear factor kappa B (NF-κB). This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of NF-κB, a transcription factor involved in regulating immune responses and inflammation. NF-κB is activated by various extracellular signals and plays a crucial role in the expression of pro-inflammatory cytokines.
- Inhibition of NF-κB Activation : this compound inhibits the nuclear translocation of NF-κB by binding to cysteine residues in both canonical (p65 and p50) and non-canonical (RelB) components of NF-κB. This binding prevents the DNA binding activity of NF-κB, thereby reducing its transcriptional activity in response to inflammatory stimuli .
- Cytokine Modulation : Research has demonstrated that this compound significantly reduces the production of T helper type 1 (Th1) cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMC) stimulated with phytohaemagglutinin (PHA) . This suggests a potential role for this compound in modulating immune responses.
Biological Effects
The biological effects of this compound have been studied across various cell types and conditions:
- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits the proliferation of activated PBMCs without affecting resting cells, indicating its selective action on activated immune cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Caspase Activity : In macrophage models, this compound has been shown to inhibit caspase-1 activity and IL-1β secretion induced by titanium dioxide nanoparticles. This highlights its potential as an anti-inflammatory agent in contexts involving particulate matter exposure .
- Cancer Cell Inhibition : The compound has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines through its effects on NF-κB signaling pathways. For instance, studies indicate that this compound can suppress tumor growth in animal models by blocking NF-κB-mediated pathways .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and mechanisms of action of this compound:
科学的研究の応用
Cancer Therapy
Dhmeq has been extensively studied for its anti-cancer properties across various cancer types:
- Cholangiocarcinoma : In a study involving cholangiocarcinoma patient tissues, Dhmeq significantly reduced tumor size and induced apoptosis. The compound inhibited NF-κB activity, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and XIAP while activating caspases involved in apoptosis .
- Multiple Myeloma : Dhmeq demonstrated significant cytotoxic effects on multiple myeloma cell lines, inducing apoptosis through an IκBα-independent pathway. In vivo studies showed marked reductions in tumor volume in plasmacytoma models treated with Dhmeq .
- Pancreatic Cancer : Research indicated that Dhmeq inhibited pancreatic cancer cell growth both in vitro and in vivo. It effectively prevented NF-κB nuclear localization, leading to decreased expression of anti-apoptotic proteins .
Anti-inflammatory Applications
Dhmeq's role as an NF-κB inhibitor makes it a valuable candidate for treating inflammatory diseases:
- Rheumatoid Arthritis : Studies have shown that Dhmeq can ameliorate symptoms and reduce disease severity in murine models of rheumatoid arthritis by inhibiting pro-inflammatory cytokine production .
- Sepsis Models : In models of sepsis induced by lipopolysaccharides (LPS), Dhmeq was effective in suppressing TNF-α production, thereby rescuing mice from lethal outcomes associated with severe inflammation .
Neurological Disorders
Recent studies suggest that Dhmeq may protect against neuroinflammation:
- Microglial Activation : Dhmeq has been shown to suppress TNF-α production in microglial cells, indicating potential applications in neurodegenerative diseases characterized by chronic inflammation .
Transplantation
Dhmeq has demonstrated efficacy in prolonging allograft survival in transplantation models by inhibiting the mixed lymphocyte reaction and reducing IFN-γ production . This suggests its potential utility in preventing transplant rejection.
Data Summary
The following table summarizes key findings regarding the applications of Dhmeq across various studies:
特性
IUPAC Name |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-GRYCIOLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














